![molecular formula C32H44F3N5O7 B1683829 1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate CAS No. 541503-81-5](/img/structure/B1683829.png)
1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate
Descripción general
Descripción
Vicriviroc Malate is a potent, highly selective, and orally bioavailable CCR5 antagonist.
Aplicaciones Científicas De Investigación
HIV-1 Inhibition
Vicriviroc Malate acts as a CCR5 receptor antagonist, effectively inhibiting the entry of HIV-1 into cells. It binds to a hydrophobic pocket near the extracellular surface of the CCR5 receptor, preventing the binding of gp120 to CCR5 . This mechanism is crucial for preventing the virus from infecting new cells, making Vicriviroc a valuable asset in antiretroviral therapy, especially for treatment-experienced patients with CCR5-tropic HIV-1 .
Antiretroviral Therapy Optimization
Clinical trials have demonstrated that Vicriviroc, when combined with an optimized antiretroviral regimen, shows potent antiretroviral and immunologic activity sustained over 48 weeks . This suggests its role in enhancing the efficacy of existing HIV treatment protocols, providing a new avenue for patients who have experienced treatment failure.
Pharmacodynamics and Pharmacokinetics
Vicriviroc has been noted for its outstanding pharmacodynamic and pharmacokinetic properties. It is highly water-soluble, demonstrates oral bioavailability, and has a half-life supportive of once-daily dosing . These characteristics make it a convenient option for patients and may improve adherence to treatment regimens.
Resistance and Mutation Analysis
Research has also focused on the emergence of HIV-1 resistance to Vicriviroc. Studies have explored the molecular basis for the development of phenotypically resistant virus, which is critical for understanding the long-term viability of Vicriviroc as a therapeutic agent .
Combination Therapy Potential
Vicriviroc’s ability to be used in combination with other antiretroviral drugs, such as protease inhibitors, without dosage adjustment is a significant advantage. This flexibility allows for more personalized treatment plans and can help overcome drug resistance .
Safety and Tolerability
Safety and tolerability are paramount in any therapeutic application. Vicriviroc has been evaluated for adverse effects, with most being mild to moderate. However, the relationship between Vicriviroc and the occurrence of malignancies remains uncertain and warrants further investigation .
Drug Interactions
Understanding drug interactions is essential for the safe use of any medication. Vicriviroc is metabolized primarily by the CYP3A4 system, and its exposure can be “boosted” by CYP3A4 inhibition with ritonavir, without being affected by other metabolizing enzymes or p-glycoprotein .
Mecanismo De Acción
Vicriviroc Malate, also known as “1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate” or “Vicriviroc (Malate)”, is a potent CCR5 antagonist . It is currently in clinical trials for the management of HIV-1 .
Target of Action
The primary target of Vicriviroc Malate is the C-C chemokine receptor type 5 (CCR5) . CCR5 is a protein on the surface of white blood cells involved in the immune system. It is utilized by HIV-1 to enter and infect host cells .
Mode of Action
Vicriviroc Malate acts as a noncompetitive allosteric antagonist of CCR5 . It binds to a hydrophobic pocket between transmembrane helices near the extracellular side of the CCR5 receptor . This binding induces a conformational change in the protein, preventing the binding of gp120, a glycoprotein on the HIV-1 virus, to CCR5 . This effectively blocks the entry of HIV-1 into the cell .
Biochemical Pathways
By inhibiting the interaction of HIV-1 with CCR5, Vicriviroc Malate disrupts the initial stages of the HIV-1 life cycle . This prevents the virus from entering the cell and replicating, thereby reducing the viral load and slowing the progression of the disease.
Pharmacokinetics
Vicriviroc Malate is orally administered and is effective at nanomolar concentrations . It is metabolized primarily by the CYP3A4 system .
Propiedades
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGHNTROUVLT-RIAYWLAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436815 | |
Record name | Vicriviroc Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
541503-81-5 | |
Record name | Vicriviroc Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.